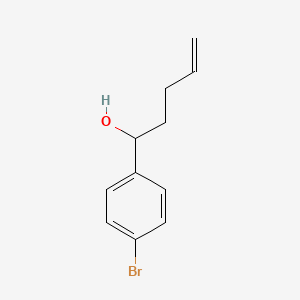![molecular formula C15H15ClN2OS B2776378 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol CAS No. 338776-90-2](/img/structure/B2776378.png)
2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol, also known as TQ, is an organic compound belonging to the quinazolinol class of compounds. It is an important research compound used in various scientific applications and is known for its unique structure and properties. TQ has a wide range of applications in the fields of medicine, chemistry, and biochemistry.
Applications De Recherche Scientifique
Anti-inflammatory Agents
Researchers have explored the anti-inflammatory properties of various quinazolinone derivatives, which include compounds structurally related to 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol. These compounds have shown promise as gastric-safe anti-inflammatory agents, suggesting potential applications in the treatment of inflammation-related conditions (Manivannan & Chaturvedi, 2011).
Antimicrobial and Antifungal Activity
Quinazolinone derivatives have also been investigated for their antimicrobial and antifungal activities. This research suggests potential applications in treating bacterial and fungal infections (Anisetti & Reddy, 2012).
Synthesis of Sulfoxide Derivatives
The synthesis of sulfoxide derivatives, which include quinazolinone compounds, has been a subject of study. This research focuses on developing new methods for synthesizing these compounds, potentially leading to new drugs or materials (Fur et al., 2004).
Antibacterial Properties
Certain quinazolinone derivatives, including those similar to this compound, have shown considerable efficiency as antibacterial agents, further expanding their potential application in medical treatments (Badr et al., 1980).
Enzymatic Enhancement
Research has also been conducted on the effect of quinazolinone derivatives on α-amylase activity, showing that they can enhance the activity of this enzyme. This suggests potential applications in metabolic or digestive-related therapies (Abass, 2007).
Antitumor Activity
Quinazolinone derivatives have been evaluated for their antitumor properties, indicating potential use in cancer therapy. The compounds studied showed significant activity against various cancer cell lines, underscoring their potential as antitumor agents (Al-Obaid et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound contains a quinazolinol moiety, which is a common structural component in many bioactive molecules . The sulfanyl group attached to the chlorobenzyl moiety could potentially interact with biological targets through hydrogen bonding or dipole-dipole interactions, influencing the activity of the compound.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCPRQIGPSMJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)
![3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2776300.png)
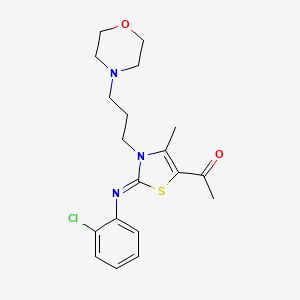
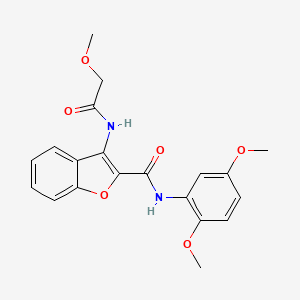
![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)
![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol](/img/structure/B2776305.png)
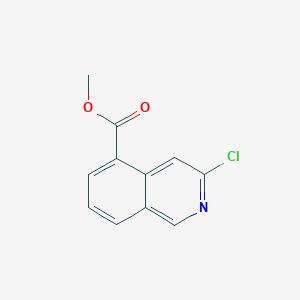
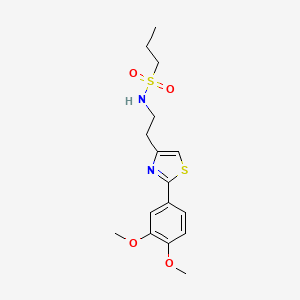
![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)
![5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2776310.png)
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)

